molecular formula C4H11Cl2NSi B13779008 Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- CAS No. 67859-79-4

Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl-

Cat. No.: B13779008
CAS No.: 67859-79-4
M. Wt: 172.12 g/mol
InChI Key: NNSMOAJHJWZVTI-UHFFFAOYSA-N
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Description

Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl-: is a chemical compound with the molecular formula C4H11Cl2NSi and a molecular weight of 172.13 g/mol . This compound belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. Silanamines are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- typically involves the reaction of ethyltrichlorosilane with dimethylamine under controlled conditions. The reaction proceeds as follows: [ \text{C2H5SiCl3} + \text{(CH3)2NH} \rightarrow \text{C4H11Cl2NSi} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as distillation and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as or .

    Oxidation Reactions: The compound can be oxidized to form or other silicon-containing compounds.

    Reduction Reactions: Reduction can lead to the formation of or .

Common Reagents and Conditions:

    Substitution: Reagents such as or under mild conditions.

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

Major Products:

    Substitution: Formation of derivatives.

    Oxidation: Formation of .

    Reduction: Formation of or .

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other organosilicon compounds.
  • Employed in the development of silicon-based polymers and resins .

Biology:

  • Investigated for its potential use in biomedical applications , such as drug delivery systems and biocompatible materials .

Medicine:

  • Explored for its potential use in pharmaceutical formulations and as a silicon source in certain medical treatments.

Industry:

  • Utilized in the production of silicone-based materials , including sealants , adhesives , and coatings .
  • Applied in the electronics industry for the fabrication of semiconductor devices .

Mechanism of Action

The mechanism of action of Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable silicon-containing structures . This property is particularly useful in the development of silicon-based materials and biomedical applications .

Comparison with Similar Compounds

Comparison:

  • Silanamine, 1,1,1-trichloro-N,N-dimethyl- has three chlorine atoms, making it more reactive in substitution reactions compared to Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl-.
  • Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- contains ethenyl groups, which provide additional sites for polymerization reactions.
  • Silanamine, 1,1-dichloro-N-(1,1-dimethylethyl)-1-ethenyl- has a bulkier structure due to the presence of the dimethylethyl group, affecting its reactivity and applications.

Conclusion

Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- is a versatile organosilicon compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable compound for various scientific research and industrial processes.

Properties

CAS No.

67859-79-4

Molecular Formula

C4H11Cl2NSi

Molecular Weight

172.12 g/mol

IUPAC Name

N-[dichloro(ethyl)silyl]-N-methylmethanamine

InChI

InChI=1S/C4H11Cl2NSi/c1-4-8(5,6)7(2)3/h4H2,1-3H3

InChI Key

NNSMOAJHJWZVTI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](N(C)C)(Cl)Cl

Origin of Product

United States

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